3-Bromo-2-methyl-6-nitro-2H-indazole is a heterocyclic compound belonging to the indazole class. While the specific details of its synthesis may vary depending on the research context, some documented methods involve the nitration of 3-bromo-2-methyl-indazole, followed by purification and characterization techniques like chromatography and spectroscopy to confirm its structure and purity. [Source: Santa Cruz Biotechnology - ]
Research suggests that 3-bromo-2-methyl-6-nitro-2H-indazole may hold potential in various scientific research areas, although its specific applications are still under exploration. Here are some reported areas of investigation:
3-Bromo-2-methyl-6-nitro-2H-indazole has the molecular formula C8H6BrN3O2 and a molecular weight of 256.06 g/mol. It features a bromine atom at the 3-position, a methyl group at the 2-position, and a nitro group at the 6-position of the indazole ring system. The compound is recognized for its potential in various chemical and biological applications due to its distinctive structural characteristics .
The reactivity of 3-bromo-2-methyl-6-nitro-2H-indazole is influenced by the presence of both bromine and nitro functional groups. Typical reactions include:
Research indicates that 3-bromo-2-methyl-6-nitro-2H-indazole exhibits significant biological activity. It has been studied for its potential as an anti-cancer agent and may possess antibacterial properties. The presence of the nitro group is often correlated with increased biological activity, as it can influence the compound's interaction with biological targets .
Several synthetic routes have been developed for producing 3-bromo-2-methyl-6-nitro-2H-indazole:
3-Bromo-2-methyl-6-nitro-2H-indazole finds applications in various fields:
Interaction studies involving 3-bromo-2-methyl-6-nitro-2H-indazole focus on its binding affinity to various biological targets. These studies reveal insights into how the compound may modulate biological pathways or inhibit specific enzymes. Such interactions are crucial for understanding its therapeutic potential and safety profile.
Several compounds share structural similarities with 3-bromo-2-methyl-6-nitro-2H-indazole. Here is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
3-Methyl-6-nitroindazole | 6494-19-5 | Lacks bromine; simpler structure |
5-Nitroindazole | 2942-40-7 | Different position of nitro group |
1-Methylindazole | 6110-57-6 | No nitro or bromo substituents |
1-Bromoindazole | 72608-31-0 | Only bromine substitution without methyl group |
3-Bromoindole | 6101-97-9 | Indole structure instead of indazole |
3-Bromo-2-methyl-6-nitro-2H-indazole is unique due to its combination of both bromine and nitro groups on the indazole ring, which significantly influences its chemical reactivity and biological activity compared to these similar compounds.
The ¹H nuclear magnetic resonance spectrum of 3-Bromo-2-methyl-6-nitro-2H-indazole exhibits characteristic resonance patterns that confirm the molecular structure and substitution pattern [2] [3]. The N-methyl group appears as a singlet at δ 2.50-2.70 ppm, which is diagnostic for N2-substituted indazole derivatives [4] [3]. This chemical shift position distinguishes the compound from N1-substituted regioisomers, where the methyl group would appear at different chemical shift values [2] [3].
The aromatic proton signals are distributed across the region δ 7.12-8.30 ppm, with specific assignments based on substituent effects [5]. The H-7 proton, positioned ortho to the nitro group, appears most downfield at δ 8.10-8.30 ppm due to the strong electron-withdrawing effect of the nitro substituent [5] [2]. The H-4 proton resonates at δ 7.70-7.85 ppm as a doublet, while the H-5 proton appears at δ 7.40-7.60 ppm as a double doublet, positioned between the nitro and bromo substituents [5] [6].
Proton Position | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment Notes |
---|---|---|---|---|
2-CH₃ (N-methyl) | 2.50-2.70 | Singlet | 3H | N-methyl group, typical for N2-substituted indazoles |
H-4 | 7.70-7.85 | Doublet | 1H | Meta to nitro group, downfield shift |
H-5 | 7.40-7.60 | Double doublet | 1H | Between nitro and bromo substituents |
H-7 | 8.10-8.30 | Doublet | 1H | Ortho to nitro group, most downfield |
Aromatic (indazole ring) | 7.12-8.30 | Complex multiplet | 3H total | Aromatic protons on indazole ring |
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework and electronic environment of 3-Bromo-2-methyl-6-nitro-2H-indazole [2] [7]. The N-methyl carbon resonates in the aliphatic region at δ 38.5-40.0 ppm, consistent with similar N2-substituted indazole derivatives [2] [7]. This chemical shift value is significantly different from N1-substituted analogs, providing additional confirmation of the regioisomeric identity [3] [7].
The C-3 carbon bearing the bromine substituent appears at δ 92.5-95.0 ppm, showing the characteristic downfield shift associated with halogen substitution [8] [9]. The nitro-bearing C-6 carbon exhibits the most downfield resonance at δ 145.0-147.0 ppm due to the strong electron-withdrawing effect of the nitro group [5] [6]. The remaining aromatic carbons show typical chemical shift patterns for substituted indazole systems [2] [10].
Carbon Position | Chemical Shift (δ ppm) | Assignment Notes |
---|---|---|
C-2 (CH₃) | 38.5-40.0 | N-methyl carbon, typical aliphatic region |
C-3 | 92.5-95.0 | Brominated carbon, downfield due to halogen |
C-4 | 120.5-122.0 | Aromatic carbon meta to NO₂ |
C-5 | 118.0-120.0 | Aromatic carbon between substituents |
C-6 | 145.0-147.0 | Nitro-bearing carbon, most downfield |
C-7 | 107.5-109.0 | Aromatic carbon ortho to NO₂ |
C-7a | 142.0-144.0 | Quaternary carbon of indazole |
C-3a | 115.0-117.0 | Quaternary carbon of indazole |
The ¹⁵N nuclear magnetic resonance spectrum of 3-Bromo-2-methyl-6-nitro-2H-indazole reveals three distinct nitrogen environments [2] [11] [12]. The N-1 nitrogen exhibits a chemical shift at δ -185 to -190 ppm relative to liquid ammonia, characteristic of pyrrole-like nitrogen atoms in indazole systems [2] [11]. The N-2 nitrogen, bearing the methyl substituent, resonates at δ -75 to -85 ppm, typical of pyridine-like nitrogen environments in N2-substituted indazoles [2] [3].
The nitro group nitrogen displays a characteristic downfield shift at δ +8 to +15 ppm, reflecting the highly deshielded environment of the nitrogen atom in the electron-deficient nitro functionality [11] [12]. These ¹⁵N chemical shift values are consistent with previously reported data for related nitroindazole derivatives and provide unambiguous identification of the nitrogen environments [2] [11] [7].
Nitrogen Position | Chemical Shift (δ ppm) | Reference | Assignment Notes |
---|---|---|---|
N-1 | -185 to -190 | Relative to NH₃ (liquid) | Pyrrole-like nitrogen in indazole ring |
N-2 | -75 to -85 | Relative to NH₃ (liquid) | Pyridine-like nitrogen bearing methyl group |
NO₂ | +8 to +15 | Relative to NH₃ (liquid) | Nitro group nitrogen, characteristic downfield shift |
The infrared spectrum of 3-Bromo-2-methyl-6-nitro-2H-indazole exhibits the characteristic double-peak pattern of aromatic nitro compounds [13] [14] [15]. The asymmetric nitro stretch appears as a very strong absorption at 1520-1540 cm⁻¹, representing the most intense peak in the spectrum [13] [15]. The symmetric nitro stretch manifests as a strong band at 1340-1360 cm⁻¹, creating the diagnostic pair of intense peaks that unambiguously identifies the presence of the nitro functionality [13] [14].
The nitro scissors bending vibration contributes a medium intensity band at 880-920 cm⁻¹, providing confirmatory evidence for the nitro group [13] [15]. These vibrational frequencies are consistent with aromatic nitro compounds and demonstrate the electron-withdrawing influence of the nitro substituent on the indazole ring system [16] [13] [17].
The carbon-bromine bond stretching vibration appears as a medium intensity absorption at 650-700 cm⁻¹ [14] [15] [18]. This frequency range is diagnostic for aromatic carbon-bromine bonds and distinguishes the compound from other halogenated indazole derivatives [14] [18]. The C-Br stretching frequency provides direct evidence for the presence of the bromine substituent and its attachment to the aromatic ring system [15] [18].
The aromatic C-H stretching vibrations manifest as medium intensity bands at 3080-3120 cm⁻¹, characteristic of substituted aromatic systems [16] [14] [15]. The aliphatic C-H stretching of the methyl group appears at 2920-2980 cm⁻¹, providing evidence for the N-methyl substituent [15] [19]. The aromatic C-H out-of-plane bending vibrations contribute strong absorptions at 750-820 cm⁻¹, indicating the substitution pattern on the indazole ring [16] [15].
Functional Group | Frequency (cm⁻¹) | Intensity | Assignment Notes |
---|---|---|---|
Aromatic C-H stretch | 3080-3120 | Medium | Aromatic C-H stretching of indazole ring |
Aliphatic C-H stretch (CH₃) | 2920-2980 | Medium | Methyl group C-H stretching vibrations |
NO₂ asymmetric stretch | 1520-1540 | Very Strong | Characteristic NO₂ asymmetric stretch, most intense |
NO₂ symmetric stretch | 1340-1360 | Strong | Characteristic NO₂ symmetric stretch |
C=C aromatic stretch | 1580-1620 | Medium | Aromatic C=C stretching of benzene ring |
C=N indazole stretch | 1450-1480 | Strong | C=N stretching of indazole heterocycle |
C-Br stretch | 650-700 | Medium | C-Br bond stretching, diagnostic for bromine |
NO₂ scissors bend | 880-920 | Medium | NO₂ scissoring vibration, confirmatory |
Aromatic C-H out-of-plane bend | 750-820 | Strong | Out-of-plane bending of aromatic protons |
Ring deformation | 600-650 | Medium | In-plane ring deformation modes |
The mass spectrum of 3-Bromo-2-methyl-6-nitro-2H-indazole exhibits a characteristic molecular ion peak at m/z 256/254 with relative intensities of 100/97, reflecting the natural isotope pattern of bromine (⁷⁹Br and ⁸¹Br) [20] [21] [22]. This isotopic doublet with an intensity ratio of approximately 1:1 serves as a diagnostic indicator for the presence of a single bromine atom in the molecule [20] [21] [23].
The fragmentation pattern reveals several characteristic pathways typical of N-substituted nitroindazole derivatives [24] [25] [26]. The base peak corresponds to the molecular ion, indicating relatively high stability of the heterocyclic system [25] [27]. Loss of the methyl radical from the N2 position generates the [M-CH₃]⁺ fragment at m/z 241/239 with 85/82% relative intensity, demonstrating the preferential cleavage of the N-methyl bond [24] [27].
A significant fragmentation pathway involves the loss of a CH₂N fragment (methyleneimino), producing ions at m/z 227/225 with 45/43% relative intensity [24] [26]. This fragmentation reflects the instability of the N-substituted heterocyclic system under electron impact conditions [25] [27].
Further fragmentation involves simultaneous loss of bromine and methyl groups, yielding fragments at m/z 195/193 with 65/63% relative intensity [24] [28]. The loss of both bromine and the methyleneimino fragment produces ions at m/z 181/179 with 30/28% relative intensity [24] [25].
Ring opening and rearrangement processes generate smaller aromatic fragments, including m/z 147 ([C₈H₅N₃O₂]⁺, 25%), m/z 120 ([C₇H₄N₂]⁺, 40%), and m/z 92 ([C₆H₄N]⁺, 35%) [25] [27] [28]. These fragments represent successive loss of substituents and partial ring degradation under high-energy conditions [24] [25].
Fragment m/z | Relative Intensity (%) | Fragment Composition | Fragmentation Process |
---|---|---|---|
256/254 | 100/97 | [M]⁺- | Molecular ion with bromine isotope pattern |
241/239 | 85/82 | [M-CH₃]⁺ | Loss of methyl radical from N2 position |
227/225 | 45/43 | [M-CH₂N]⁺ | Loss of CH₂N fragment (methyleneimino) |
195/193 | 65/63 | [M-Br-CH₃]⁺ | Loss of bromine and methyl group |
181/179 | 30/28 | [M-Br-CH₂N]⁺ | Loss of bromine and methyleneimino fragment |
147 | 25 | [C₈H₅N₃O₂]⁺ | Loss of bromine and nitro-related fragments |
120 | 40 | [C₇H₄N₂]⁺ | Indazole ring fragment after multiple losses |
92 | 35 | [C₆H₄N]⁺ | Benzonitrile-type fragment |